

Best practices for storing and handling CCG258208

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Compound of Interest

Compound Name: CCG258208

Cat. No.: B15570964

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This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the G protein-coupled receptor kinase 2 (GRK2) inhibitor, **CCG258208**.

Frequently Asked Questions (FAQs)

Q1: What is **CCG258208**?

A1: **CCG258208**, also known as GRK2-IN-1, is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).^{[1][2]} It has an IC₅₀ of 30 nM for GRK2, demonstrating high selectivity over other kinases such as GRK1, GRK5, PKA, and ROCK1.^{[1][3][4]} Its primary application in research is in the study of heart failure.^{[1][3][4]}

Q2: How should I store **CCG258208**?

A2: Proper storage is crucial to maintain the compound's stability and activity.

Recommendations for storage are as follows:

- Powder: Store at -20°C for up to three years or at 4°C for up to two years.^[3] It is essential to keep the product in a sealed container and protect it from moisture.^[3]
- In Solvent: Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.^{[3][4]} Avoid repeated freeze-thaw cycles.^[3]

Q3: How do I reconstitute **CCG258208**?

A3: **CCG258208** can be dissolved in DMSO to prepare stock solutions.[3] For in vivo studies, various formulations can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for in vivo use is a formulation of 10% DMSO and 90% corn oil.[3]

Q4: What are the recommended working concentrations for **CCG258208** in cell-based assays?

A4: In studies with mouse cardiomyocytes, **CCG258208** has been shown to significantly increase contractility at concentrations as low as 0.1 μ M.[1][3] Effective concentrations in these experiments ranged from 0.1 μ M to 1 μ M with an incubation time of 10 minutes.[1][3]

Q5: Is **CCG258208** suitable for in vivo studies?

A5: Yes, **CCG258208** has been used in animal models.[1][3] For instance, a single intraperitoneal injection of 10 mg/kg in CD-1 mice demonstrated a half-life sufficient to maintain plasma drug levels above the GRK2 IC₅₀ for seven hours.[1][3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Improper storage leading to compound degradation.	Ensure the compound is stored as recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles. [3] [4]
Inaccurate concentration of the stock solution.	Verify the calculations for the stock solution concentration. Use a calibrated balance for weighing the powder.	
Precipitation of the compound in media	Low solubility in the aqueous buffer.	The hydrochloride salt form of CCG258208 generally has better water solubility and stability. [1] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced toxicity and precipitation.
Low or no observable biological activity	The compound has degraded.	Use a fresh vial of the compound or prepare a new stock solution. Confirm the compound's activity with a positive control.
The concentration used is too low.	Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.	

Physicochemical and Biological Properties

Property	Value	Source
Molecular Formula	C24H26ClFN4O4	[3]
Molecular Weight	488.94	[3]
Appearance	White to off-white solid powder	[3]
IC50 (GRK2)	30 nM	[1][2][3]
IC50 (GRK5)	7.09 μ M	[1][3][4]
IC50 (GRK1)	87.3 μ M	[1][3][4]

Experimental Protocols

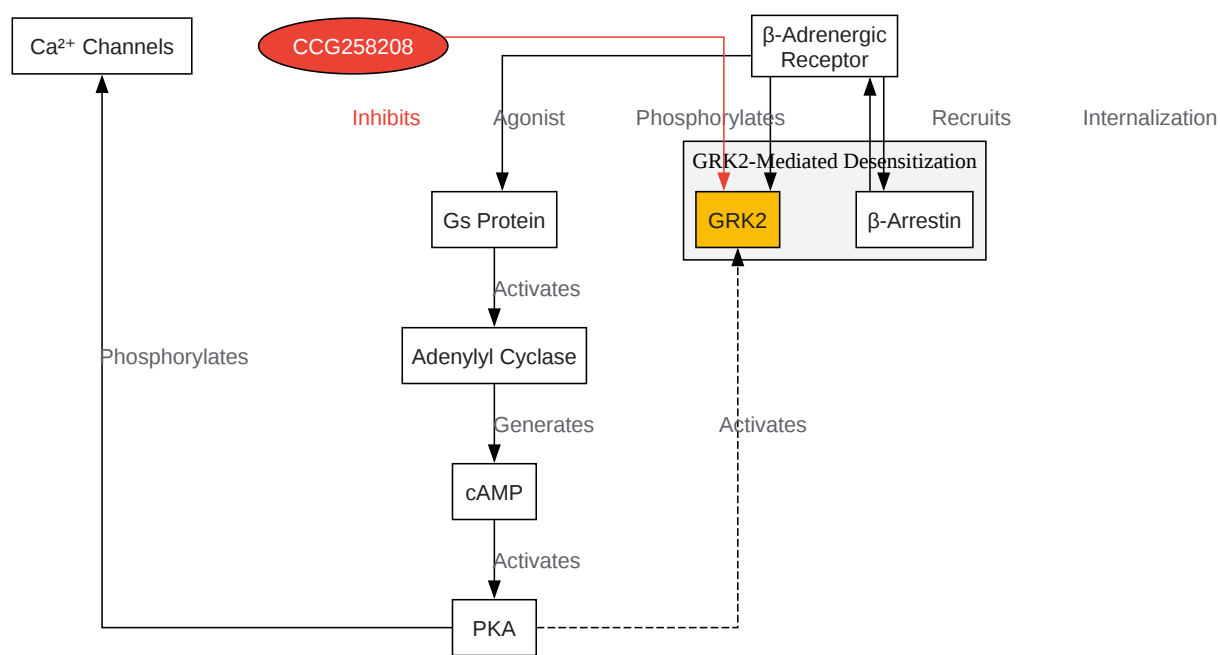
In Vitro Cardiomyocyte Contractility Assay

- Cell Culture: Plate mouse cardiomyocytes at the desired density in an appropriate culture medium and allow them to adhere overnight.
- Preparation of **CCG258208**: Prepare a 10 mM stock solution of **CCG258208** in DMSO. Further dilute the stock solution in the culture medium to achieve final working concentrations (e.g., 0.1, 0.5, and 1 μ M).[3]
- Treatment: Replace the culture medium with the medium containing the different concentrations of **CCG258208**. Include a vehicle control (DMSO) at the same final concentration.
- Incubation: Incubate the cells for 10 minutes.[1][3]
- Measurement of Contractility: Measure cardiomyocyte contractility using an appropriate method, such as video-based edge detection or calcium imaging.
- Data Analysis: Quantify the changes in contractility parameters (e.g., amplitude and velocity of contraction and relaxation) and compare the results from the treated groups to the vehicle control.

In Vivo Pharmacokinetic Study

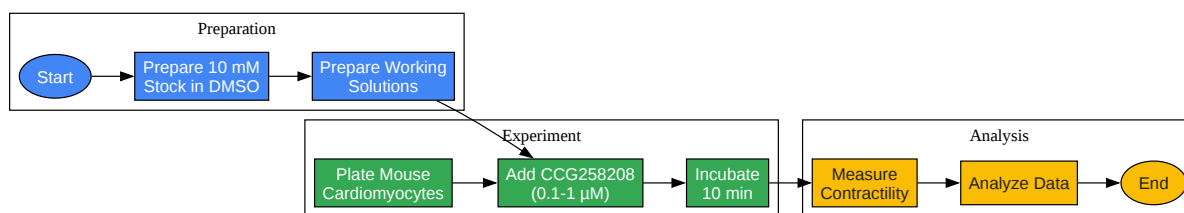
- Animal Model: Use CD-1 mice for the study.[3]
- Formulation Preparation: Prepare a dosing solution of **CCG258208** in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).[3]
- Administration: Administer a single 10 mg/kg dose of **CCG258208** via intraperitoneal injection.[1][3]
- Sample Collection: Collect blood samples at various time points post-administration.
- Plasma Analysis: Process the blood samples to isolate plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of **CCG258208**.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, C_{max}, and AUC.

Visualized Pathways and Workflows



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Caption: Signaling pathway of β -adrenergic receptors and inhibition by **CCG258208**.



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Caption: Experimental workflow for the in vitro cardiomyocyte contractility assay.

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